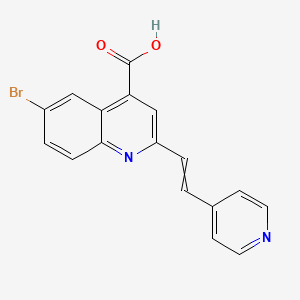
6-Bromo-2-(2-pyridin-4-ylethenyl)quinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-2-[2-(pyridin-4-yl)ethenyl]quinoline-4-carboxylic acid is a complex organic compound with the molecular formula C17H11BrN2O2. It is known for its unique structure, which includes a quinoline core substituted with a bromine atom and a pyridinyl ethenyl group.
Métodos De Preparación
The synthesis of 6-bromo-2-[2-(pyridin-4-yl)ethenyl]quinoline-4-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromoquinoline and 4-pyridinecarboxaldehyde.
Condensation Reaction: The 2-bromoquinoline undergoes a condensation reaction with 4-pyridinecarboxaldehyde in the presence of a base, such as sodium hydroxide, to form the intermediate 2-[2-(pyridin-4-yl)ethenyl]quinoline.
Bromination: The intermediate is then brominated using a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position of the quinoline ring.
Carboxylation: Finally, the compound is carboxylated using carbon dioxide under high pressure and temperature to yield the desired product.
Análisis De Reacciones Químicas
6-bromo-2-[2-(pyridin-4-yl)ethenyl]quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce the ethenyl group to an ethyl group.
Substitution: The bromine atom at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this reaction include sodium azide (NaN3) or potassium cyanide (KCN).
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts to form biaryl derivatives.
Aplicaciones Científicas De Investigación
6-bromo-2-[2-(pyridin-4-yl)ethenyl]quinoline-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug discovery and development.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and infectious diseases due to its ability to interact with specific molecular targets.
Mecanismo De Acción
The mechanism of action of 6-bromo-2-[2-(pyridin-4-yl)ethenyl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In cancer research, it has been shown to interfere with cell proliferation and induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparación Con Compuestos Similares
6-bromo-2-[2-(pyridin-4-yl)ethenyl]quinoline-4-carboxylic acid can be compared with other similar compounds, such as:
2-bromoquinoline: Lacks the pyridinyl ethenyl and carboxylic acid groups, making it less versatile in chemical reactions.
4-pyridinecarboxaldehyde: Lacks the quinoline core and bromine atom, limiting its applications in coordination chemistry.
Quinoline-4-carboxylic acid: Lacks the bromine atom and pyridinyl ethenyl group, reducing its potential as a building block for more complex molecules.
Propiedades
Fórmula molecular |
C17H11BrN2O2 |
|---|---|
Peso molecular |
355.2 g/mol |
Nombre IUPAC |
6-bromo-2-(2-pyridin-4-ylethenyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H11BrN2O2/c18-12-2-4-16-14(9-12)15(17(21)22)10-13(20-16)3-1-11-5-7-19-8-6-11/h1-10H,(H,21,22) |
Clave InChI |
KKNHYSSJHQAITJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC(=CC(=C2C=C1Br)C(=O)O)C=CC3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Glycine, N-(3,5-dibroMo-4-Methylphenyl)-, 2-[(2-hydroxy-5-nitrophenyl)Methylene]hydrazide](/img/structure/B11822809.png)

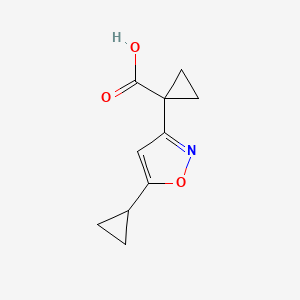
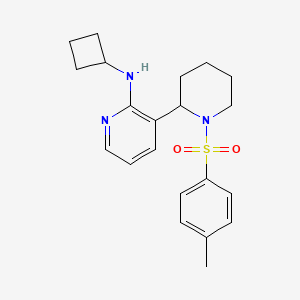
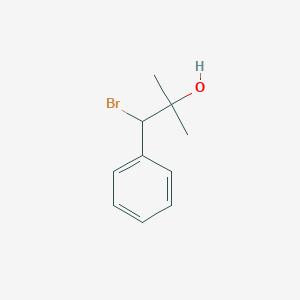


![2-[(2-Fluorophenyl)formamido]pentanedioic acid](/img/structure/B11822870.png)



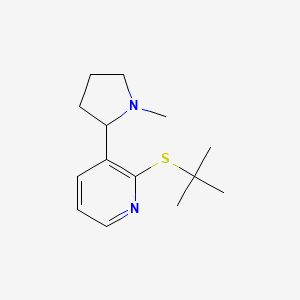
![rac-methyl (1R,5S,6R)-6-bromobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B11822899.png)

